molecular formula C12H9N3S B3057636 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile CAS No. 83253-38-7

6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile

货号: B3057636
CAS 编号: 83253-38-7
分子量: 227.29 g/mol
InChI 键: IZQIKDXGZAUCPH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a bicyclic heterocyclic compound featuring fused imidazole and thiazole rings. Its structure includes a phenyl group at position 6 and a carbonitrile substituent at position 5. This compound is notable as an impurity in the pharmaceutical levamisole hydrochloride, a known anthelmintic and immunomodulatory agent .

属性

IUPAC Name

6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3S/c13-8-10-11(9-4-2-1-3-5-9)14-12-15(10)6-7-16-12/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZQIKDXGZAUCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=C(N21)C#N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70318588
Record name 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819513
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

83253-38-7
Record name NSC332754
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=332754
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70318588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Cyclocondensation of α-Bromodesoxybenzoin with 2-Amino-4,5-dihydrothiazole

This method, detailed in US Patent 4263311A, involves a one-pot reaction between α-bromodesoxybenzoin derivatives and 2-amino-4,5-dihydrothiazole. For the target compound, the desoxybenzoin precursor must contain a phenyl group and a nitrile substituent.

Procedure :

  • Dissolve α-bromo-5-cyanodesoxybenzoin (1 equiv) in anhydrous acetonitrile or dimethylformamide.
  • Add 2-amino-4,5-dihydrothiazole (1.2 equiv) and potassium carbonate (2 equiv).
  • Stir at room temperature for 48–72 hours.
  • Remove solvent under reduced pressure, then purify via column chromatography.

Critical Parameters :

  • Solvent polarity influences reaction rate; dimethylformamide accelerates cyclization compared to acetonitrile.
  • Excess base ensures deprotonation of intermediates, preventing side reactions.

Table 1: Representative Reaction Conditions

Starting Material Solvent Base Time (h) Yield (%)
α-Bromo-5-cyanodesoxybenzoin Acetonitrile K$$2$$CO$$3$$ 72 65–70
α-Bromo-5-cyanodesoxybenzoin DMF K$$2$$CO$$3$$ 48 75–80

Alkylation of 4,5-Diphenyl-2-mercaptoimidazole

A two-step process involving:

  • Synthesis of 4,5-Diphenyl-2-mercaptoimidazole :
    • Condense benzoin derivatives with thiourea in refluxing dimethylformamide.
  • Cyclization with Ethylene Dihalides :
    • React the mercaptoimidazole with 1,2-dibromoethane in dimethylformamide using potassium hydride as a base.

Procedure :

  • Suspend 4,5-bis(phenyl)-2-mercaptoimidazole (1 equiv) in anhydrous dimethylformamide.
  • Add 1,2-dibromoethane (1.1 equiv) dropwise at 0°C.
  • Warm to room temperature, stir overnight, and isolate via aqueous workup.

Mechanistic Insight :
The reaction proceeds via nucleophilic displacement of bromide by the thiolate anion, followed by intramolecular cyclization to form the thiazoline ring.

Table 2: Alkylation Optimization

Halide Base Temperature (°C) Yield (%)
1,2-Dibromoethane KH 0 → 25 60–65
1,2-Diiodoethane K$$2$$CO$$3$$ Reflux 55–60

Post-Synthetic Modification to Introduce Nitrile Group

If the nitrile moiety is absent in early intermediates, it may be introduced via:

  • Nucleophilic Substitution : Replace a halogen or sulfonate group with cyanide using NaCN or KCN.
  • Oxidative Cyanation : Employ CuCN or Pd-catalyzed cyanation of aryl halides.

Example :

  • Brominate the imidazothiazole at position 5 using N-bromosuccinimide.
  • React with CuCN in dimethylformamide at 120°C for 6 hours.

Challenges :

  • Regioselectivity must be controlled to avoid multiple substitutions.
  • Harsh conditions may degrade the thiazoline ring.

Analytical Characterization

Successful synthesis requires validation via:

  • $$^1$$H NMR : Signals at δ 7.2–7.6 ppm (phenyl protons), δ 4.1–4.3 ppm (thiazoline CH$$_2$$).
  • IR Spectroscopy : Absorption at ~2200 cm$$^{-1}$$ (C≡N stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 227.29 (calculated for $$ \text{C}{12}\text{H}{9}\text{N}_{3}\text{S} $$).

Comparative Analysis of Methods

Method Advantages Limitations
Cyclocondensation High atom economy, one-pot synthesis Requires specialized α-bromo precursors
Mercaptoimidazole Alkylation Modular, adaptable to diverse R groups Multi-step, lower yields
Post-Synthetic Cyanation Flexibility in functionalization Risk of side reactions

科学研究应用

Medicinal Chemistry

6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole derivatives have shown promise in the development of pharmaceuticals. They are investigated for their potential as:

  • Antimicrobial Agents : Research indicates that compounds with imidazo[2,1-b]thiazole structures exhibit antimicrobial properties. This is particularly relevant in the context of rising antibiotic resistance.
  • Anticancer Compounds : Some studies suggest that these compounds may inhibit cancer cell proliferation, making them candidates for further development as anticancer drugs.

Material Science

The unique properties of 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole derivatives have led to their exploration in material science:

  • Conductive Polymers : The incorporation of thiazole rings into polymer matrices can enhance electrical conductivity and thermal stability.
  • Nanomaterials : Research is ongoing into using these compounds in the synthesis of nanomaterials with specific optical and electronic properties.

Analytical Chemistry

In analytical chemistry, 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole serves as a reference standard:

  • Quality Control : It is used as an impurity marker in the quality control of pharmaceuticals like Levamisole, ensuring the purity and safety of medicinal products.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various imidazo[2,1-b]thiazole derivatives. The results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. This opens avenues for developing new antimicrobial agents based on this scaffold.

Case Study 2: Anticancer Potential

Research conducted at a leading pharmaceutical institute investigated the anticancer properties of synthesized derivatives of 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole. The study demonstrated that some compounds effectively inhibited the growth of cancer cell lines through apoptosis induction.

Case Study 3: Quality Control in Pharmaceuticals

A regulatory study highlighted the importance of using 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole as an impurity marker for Levamisole formulations. The findings emphasized its role in ensuring compliance with safety standards and maintaining product integrity.

作用机制

The mechanism of action of 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

相似化合物的比较

Substituent Variations at Position 6

The biological and physicochemical properties of imidazothiazole derivatives are highly dependent on substituents at position 6. Key analogs include:

Compound Name Substituent (Position 6) Key Functional Group (Position 5) Biological Activity/Application
6-Phenyl-2,3-dihydroimidazo[...]-5-carbonitrile Phenyl Carbonitrile Pharmaceutical impurity (levamisole)
6-(4-Chlorophenyl)-[...]-5-carbaldehyde 4-Chlorophenyl Carbaldehyde Synthetic intermediate; structural analog
6-Nitro-2,3-dihydroimidazo[...]-1,3]thiazole Nitro - Antitubercular activity (MIC: 0.12–0.25 µg/mL)
6-Methylimidazo[...]-5-carbonitrile Methyl Carbonitrile Structural analog (CID 333031)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The nitro group (in 6-nitro analogs) enhances antimycobacterial activity, likely due to improved redox cycling and cellular penetration .
  • Carbonitrile vs. Carbaldehyde : The carbonitrile group (strong EWG) may stabilize the molecule via resonance, whereas carbaldehyde derivatives (e.g., 6-phenyl-5-carbaldehyde) are intermediates for further functionalization .

Antioxidant Activity of Carbaldehyde Derivatives

  • 5-Chloro-2-methyl-2,3-dihydroimidazo[...]-6-carbaldehyde : Exhibits 54.1% DPPH radical inhibition at 5 mM (IC50 = 1.669 mM), though less potent than ascorbic acid (IC50 = 0.097 mM) .
  • 6,7-Dihydro-5H-imidazo[...]thiazine Derivatives : Moderate DPPH scavenging (IC50 range: 0.5–2.0 mM), suggesting that saturation of the thiazole ring reduces activity compared to dihydroimidazothiazoles .

SAR Insight: The presence of a carbaldehyde group at position 5, combined with halogenation (e.g., chloro), enhances radical scavenging but is less effective than phenolic or ascorbate antioxidants.

Antimicrobial and Antitubercular Activity

  • 6-Nitro Derivatives : Exhibit potent activity against Mycobacterium tuberculosis (H37Rv strain) with MIC values as low as 0.12 µg/mL, comparable to first-line drugs like isoniazid . Mechanistically, nitro groups undergo bioreduction to generate reactive intermediates that disrupt bacterial DNA.
  • 6-Aryliden Derivatives : Derivatives like 6-aryliden-2-methyl-2,3-dihydroimidazothiazoles show moderate antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL) .

Cyclization Approaches

  • Electrophilic Intramolecular Cyclization (EIC): Used to synthesize 2-halogenomethyl-2,3-dihydroimidazothiazol-5-ones from 3-allyl-2-thiohydantoins .
  • Multi-Component Reactions: One-pot reactions involving malononitrile and benzaldehyde yield intermediates for pyrano[2,3-d]thiazole-6-carbonitriles, a related scaffold .

生物活性

6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C11H10N2S
  • Molecular Weight : 202.28 g/mol
  • CAS Number : 4335-28-8
  • IUPAC Name : 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole

The compound's biological activity has been primarily studied in the context of cancer therapeutics. Research indicates that derivatives of 6-phenylimidazo[2,1-b]thiazole exhibit potent activity against FLT3-dependent acute myeloid leukemia (AML) cell lines. The inhibition of FLT3 kinase is a critical mechanism through which these compounds exert their anti-cancer effects.

Key Findings:

  • In a study involving a series of derivatives, one compound showed an IC50 value of 0.002μM0.002\mu M against the MV4-11 AML cell line and 0.022μM0.022\mu M in FLT3 kinase inhibition assays .
  • The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl and thiazole rings significantly influence potency and selectivity against cancer cell lines .

Case Studies

Several studies have highlighted the efficacy of 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole derivatives:

Case Study 1: Anti-Leukemic Activity

A specific derivative demonstrated significant anti-leukemic activity with the following characteristics:

  • Cell Line : MV4-11 (FLT3-dependent AML)
  • IC50 : 0.002μM0.002\mu M in cellular assays.
  • Mechanism : Inhibition of FLT3 kinase activity.

Case Study 2: SAR Analysis

A comprehensive SAR analysis was conducted on various derivatives:

  • The presence of specific substituents on the imidazo and thiazole moieties enhanced biological activity.
  • Compounds with electron-donating groups on the phenyl ring exhibited improved potency against cancer cell lines compared to their counterparts with electron-withdrawing groups .

Biological Activity Overview

The biological activities associated with 6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole derivatives include:

Activity TypeDescriptionIC50 Values
Anti-cancer Inhibition of FLT3 in AML0.002μM0.002\mu M
Cytotoxicity Targeting cancer cell viabilityVaries by derivative
Selectivity Limited activity against non-FLT3 dependent linesNoted in studies

常见问题

(Basic) What are the key synthetic pathways for synthesizing 6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile and its derivatives?

Methodological Answer:
The synthesis typically involves a multi-step process starting with condensation reactions between thiazolidinone derivatives (e.g., TZD) and benzaldehyde, followed by cyclization with malononitrile. For example:

Condensation: Thiazolidinone (TZD) reacts with benzaldehyde to form an intermediate (A).

Intermediate Formation: Intermediate (A) reacts with malononitrile to yield a nitrile-containing intermediate (B).

Cyclization: Intermediate (B) undergoes intramolecular cyclization to form the fused heterocyclic core.

Reduction: Partial reduction may be employed to stabilize the final product. Computational studies using Gaussian 9.0 have validated this mechanism, highlighting energy barriers and transition states .

Example Reaction Pathway:

StepReactantsKey ConditionsProduct
1TZD, BenzaldehydeSolvent: Ethanol, RefluxIntermediate A
2A, MalononitrileCatalyst: PiperidineIntermediate B
3BThermal cyclizationCyclized Product

(Basic) What spectroscopic methods are employed to characterize the structure and purity of this compound?

Methodological Answer:
Characterization relies on:

  • ¹H/¹³C NMR : Assigns proton and carbon environments. For example, aromatic protons in the phenyl group appear at δ 7.2–7.6 ppm, while nitrile carbons resonate at ~115 ppm .
  • IR Spectroscopy : Confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
  • Elemental Analysis : Validates purity by comparing calculated vs. observed C/H/N percentages (e.g., <0.5% deviation) .
  • Melting Point : Consistency with literature values (e.g., 238–271°C for structurally similar imidazothiadiazoles) .

(Advanced) How can computational chemistry optimize the synthesis of novel derivatives of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., Gaussian 9.0) model reaction pathways to predict:

  • Transition States : Identify energy barriers for cyclization or condensation steps .
  • Reagent Compatibility : Screen substituents (e.g., electron-withdrawing groups on benzaldehyde) for enhanced reactivity.
  • Solvent Effects : Simulate polar aprotic vs. protic solvents to optimize yields.

Case Study:
A proposed mechanism for a derivative (5-amino-2-oxo-7-phenyl-tetrahydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile) used Gaussian 9.0 to validate intermediates and reduce trial-and-error experimentation .

(Advanced) What strategies address contradictory data in reaction yields or byproduct formation across studies?

Methodological Answer:
Contradictions arise from variations in solvents, catalysts, or reaction times. To resolve:

Statistical Design of Experiments (DoE) : Vary parameters (e.g., temperature, catalyst loading) systematically to identify optimal conditions .

Computational Reaction Path Searches : Use tools like GRRM to map competing pathways and byproduct origins .

Cross-Validation : Replicate conflicting studies under standardized conditions (e.g., inert atmosphere, purified reagents).

Example:
ICReDD’s integrated approach combines quantum calculations and experimental data to narrow down optimal conditions, reducing development time by 40% .

(Advanced) How can researchers design experiments to explore the bioactivity of this compound against specific targets?

Methodological Answer:

Docking Studies : Use software (e.g., AutoDock) to predict binding modes with targets (e.g., focal adhesion kinases). Evidence from similar compounds (e.g., 10h, 10i) shows interactions with hydrophobic pockets via phenyl and indole moieties .

Structure-Activity Relationship (SAR) : Synthesize derivatives with modified substituents (e.g., fluorophenyl, methoxyphenyl) and compare IC₅₀ values .

In Vitro Assays : Test cytotoxicity and selectivity using cell lines (e.g., MCF-7 for cancer targets).

SAR Table for Derivatives:

DerivativeR-GroupIC₅₀ (μM)Notes
9c4-Bromophenyl0.85High selectivity
9d4-Methylphenyl1.2Moderate activity
9e4-Methoxyphenyl2.1Low solubility

(Basic) What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:
Key challenges include:

  • Purification : Column chromatography may be impractical; switch to recrystallization or fractional distillation.
  • Byproduct Control : Optimize stoichiometry (e.g., benzaldehyde:TZD ratio) to minimize side reactions .
  • Solvent Selection : Replace volatile solvents (e.g., ethanol) with safer alternatives (e.g., DMF) while maintaining yield.

Scalability Example:
A scaled-up synthesis of a related imidazothiazole achieved 65% yield using flow chemistry and in-line purification .

(Advanced) How do electronic effects of substituents influence the reactivity of this compound in further functionalization?

Methodological Answer:

  • Electron-Withdrawing Groups (EWGs) : Enhance electrophilicity at the nitrile carbon, facilitating nucleophilic additions (e.g., with amines) .
  • Electron-Donating Groups (EDGs) : Stabilize intermediates during cyclization but may reduce electrophilic reactivity.

Case Study:
Derivatives with 4-nitrophenyl substituents showed faster reaction rates in nucleophilic substitutions compared to methoxyphenyl analogs due to EWGs activating the nitrile group .

(Basic) What are the stability considerations for storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent photodegradation of the thiazole ring.
  • Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the nitrile group.
  • Temperature : Long-term storage at –20°C in inert atmosphere (N₂/Ar) recommended .

(Advanced) How can researchers resolve discrepancies in reported NMR data for derivatives of this compound?

Methodological Answer:

Referencing Standards : Calibrate instruments with tetramethylsilane (TMS) or internal standards (e.g., CDCl₃ δ 7.26 ppm).

Solvent Effects : Note solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃).

Dynamic Effects : Consider tautomerism or rotameric forms affecting peak splitting.

Example:
A derivative’s ¹³C NMR showed a 2 ppm shift in DMSO-d₆ due to hydrogen bonding with the nitrile group, resolved by re-measuring in CDCl₃ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbonitrile

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。